Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone
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Overview
Description
Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an imino group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone typically involves the reaction of 5-methylpyridin-2-amine with a suitable sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification steps are scaled up using industrial-grade equipment to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The methyl group on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the synthesis of dyes and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-chloro-2-(((5-methylpyridin-2-yl)imino)methyl)phenol: Similar structure with a chloro and phenol group.
(E)-2-(((5-(4-methoxyphenyl)ethynyl)pyridin-2-yl)imino)methyl)-4-(4-nitrophenyl)ethynyl)phenol: Contains ethynyl and nitrophenyl groups.
Uniqueness
Dimethyl[(5-methylpyridin-2-yl)imino]-lambda6-sulfanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfur atom and imino group provide unique redox and binding properties that are not present in similar compounds.
Properties
Molecular Formula |
C8H12N2OS |
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Molecular Weight |
184.26 g/mol |
IUPAC Name |
dimethyl-(5-methylpyridin-2-yl)imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C8H12N2OS/c1-7-4-5-8(9-6-7)10-12(2,3)11/h4-6H,1-3H3 |
InChI Key |
UKDIHASHOUGVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)N=S(=O)(C)C |
Origin of Product |
United States |
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